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Introduction
Indanthrene Yellow G, known systematically as Flavanthrone (C.I. Vat Yellow 1; C.I. 70600), is

a polycyclic aromatic vat dye recognized for its brilliant yellow hue and exceptional fastness

properties.[1][2] Its robust chemical structure, an extended conjugated aromatic system,

imparts high thermal stability, lightfastness, and chemical resistance, making it a valuable

colorant in the textile industry for cotton and other cellulosic fibers, as well as a pigment in high-

performance applications like automotive paints, plastics, and printing inks.[1][2] This technical

guide provides a detailed overview of the core synthesis pathways of Flavanthrone, complete

with experimental protocols and quantitative data, intended for professionals in chemical

research and development.

Core Synthesis Pathways
The industrial synthesis of Flavanthrone primarily proceeds through two main routes, both

originating from anthraquinone derivatives. The most common pathway starts from 2-

aminoanthraquinone, while an alternative method utilizes 1-chloro-2-aminoanthraquinone.

Pathway 1: Synthesis from 2-Aminoanthraquinone
This pathway is a cornerstone of industrial production and involves the dimerization and

subsequent cyclization of 2-aminoanthraquinone. The process can be broken down into several
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key stages:

Acetylation of 2-Aminoanthraquinone: The synthesis begins with the protection of the amino

group in 2-aminoanthraquinone through acetylation to form 2-acetylaminoanthraquinone.

Condensation (Ullmann-type Reaction): The acetylated intermediate undergoes a copper-

catalyzed condensation reaction to form a bianthraquinone derivative.

Copper Removal: The copper catalyst is removed from the intermediate.

Hydrolysis and Ring Closure: The final step involves the hydrolysis of the acetyl groups and

a ring-closing reaction in the presence of a strong acid, such as concentrated sulfuric acid, to

yield the final Flavanthrone structure.

A detailed experimental protocol based on modern patented methods is outlined below.

Step 1: Acetylation of 2-Aminoanthraquinone

To a reaction vessel, add 200-800 parts of glacial acetic acid.

Under negative pressure (0.5-1 MPa), add 100-300 parts of 2-aminoanthraquinone and stir

for 10 minutes.

Add 100-300 parts of acetic anhydride to the mixture.

Slowly heat the mixture to 100-200°C over 40-60 minutes.

Monitor the reaction by microscopy until the red crystals of 2-aminoanthraquinone are no

longer visible, indicating the completion of the acetylation.[3]

Step 2: Condensation

The resulting 2-acetylaminoanthraquinone is then subjected to a condensation reaction.

Dimethylformamide (DMF) is used as the solvent.

A compound catalyst of anhydrous ferric chloride and copper powder is added. The use of

this catalyst is reported to improve the reaction thoroughness and yield.
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The reaction is carried out at an elevated temperature to facilitate the coupling.

Step 3: Copper Removal

The crude product from the condensation step is transferred to a copper-stripping reaction

vessel.

Water is added, and the mixture is stirred for 30 minutes.

Add 200-400 parts of hydrochloric acid and 30-90 parts of sodium chlorate.

The mixture is slowly heated to 70-90°C and incubated for 30 minutes.

The temperature is then raised to 85-120°C and maintained for 2 hours before filtering.

The filter cake is washed with hot water until neutral. The filtrate is collected for copper

reclamation.

Step 4: Hydrolysis and Ring Closure

The filter cake is added to a hydrolysis and ring-closing vessel.

Add 1000-1500 parts of concentrated sulfuric acid.

The mixture is heated to 30-80°C and maintained for 4 hours.

After completion, the reaction mixture is cooled and filtered.

The product is washed with hot water until neutral and then dried to obtain the final

Flavanthrone product.
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Parameter Step 1: Acetylation
Step 3: Copper
Removal

Step 4: Hydrolysis
& Ring Closure

Reactants/Reagents

2-

Aminoanthraquinone,

Glacial Acetic Acid,

Acetic Anhydride

Crude Condensation

Product, HCl, Sodium

Chlorate

Purified Intermediate,

Conc. H₂SO₄

Solvent Glacial Acetic Acid Water
Concentrated Sulfuric

Acid

Temperature 100 - 200°C 70 - 120°C 30 - 80°C

Reaction Time 40 - 60 minutes 2.5 hours 4 hours

Key Conditions
Negative pressure

(0.5-1MPa)
Stepwise heating -

Reported Yield

Improvement
- -

Overall yield can be

improved by ~20%

with this method

Pathway 2: Synthesis from 1-Chloro-2-
Aminoanthraquinone
An alternative route to Flavanthrone involves the Ullmann condensation of an acylated 1-

chloro-2-aminoanthraquinone, followed by an alkaline treatment to induce ring closure.

Acylation of 1-Chloro-2-Aminoanthraquinone: The starting material is first acylated, for

example, by reacting with phthalic anhydride to form 1-chloro-2-phthalimidoanthraquinone.

Ullmann Condensation: Two molecules of the acylated intermediate are coupled using

copper powder in a high-boiling solvent like trichlorobenzene. This forms the 2,2'-

diphthalimido-1,1'-bianthraquinonyl intermediate.

Alkaline Ring Closure: The intermediate is treated with a boiling aqueous solution of sodium

hydroxide (3-5%). This step simultaneously cleaves the phthalic acid residues and facilitates

the ring closure to form Flavanthrone.
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Step 1 & 2: Acylation and Ullmann Condensation

Prepare 1-chloro-2-phthalimidoanthraquinone from 1-chloro-2-aminoanthraquinone and

phthalic anhydride.

In a suitable reaction vessel, dissolve the 1-chloro-2-phthalimidoanthraquinone in

trichlorobenzene.

Add copper powder as the catalyst.

Heat the mixture to boiling to initiate the Ullmann condensation to form 2,2'-diphthalimido-

1,1'-bianthraquinonyl.

Step 3: Alkaline Ring Closure

Isolate the bianthraquinonyl intermediate.

Suspend the intermediate in a 3-5% aqueous solution of sodium hydroxide.

Boil the mixture. The hydrolysis of the phthalimido groups and subsequent ring closure will

occur, precipitating the Flavanthrone product.

Filter the product, wash with water until neutral, and dry.

Synthesis of Precursor: 2-Aminoanthraquinone
The availability of high-purity 2-aminoanthraquinone is critical for the successful synthesis of

Flavanthrone. Two primary industrial methods for its production are outlined below.

Method A: Ammonolysis of Sodium Anthraquinone-2-
Sulfonate

Reaction Setup: A mixture of sodium anthraquinone-2-sulfonate (20g) and concentrated

aqueous ammonia (200 mL, 0.88 g/mL) is prepared.

Autoclave Reaction: The mixture is heated in an autoclave to 180°C and maintained at this

temperature for 6 hours.
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Isolation: The autoclave is allowed to cool overnight. The precipitated 2-aminoanthraquinone

is then filtered off and dried. The product is a red solid with a melting point of 302°C.

Method B: Reduction of 2-Nitroanthraquinone
Reaction Setup: In an electromagnetically stirred autoclave, place 2.5 g of 2-

nitroanthraquinone, 75 g of water, and 0.025 g of 5% palladium on carbon catalyst.

Hydrogenation: Purge the autoclave with hydrogen. The hydrogenation is carried out with

stirring at 100°C and a pressure of 2 to 6 Kg/cm².G. The reaction proceeds for approximately

4 hours.

Purification and Isolation: After the reaction, the mixture is filtered. Concentrated sulfuric acid

(22 g) is added to the filtrate to dissolve the product. The catalyst is then removed by

filtration. The filtrate is diluted with water, causing the 2-aminoanthraquinone to precipitate.

The crystals are collected by filtration. This method yields a product with 99% purity and a

nearly quantitative yield.

Purification of Crude Flavanthrone
Crude Flavanthrone from the synthesis process often contains unreacted starting materials and

by-products, which can affect its coloristic properties. A common purification method is acid

pasting.

Slowly add 50 parts of crude Flavanthrone to 300 parts of nitric acid (specific gravity 1.49-

1.50) with agitation at room temperature.

Continue agitation for 1 hour after the addition is complete.

"Drown" the mixture in a vessel containing 2500 parts of water and sufficient ice to maintain

a temperature of 5-10°C.

After drowning is complete, stir the mass for 30 minutes.

Heat the mixture to 95-100°C for 2 hours with continued agitation.

Filter the purified product and wash with hot water until acid-free.
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Dry the final product at approximately 80°C (175°F). The reported yield for this purification

step is around 98% (49.05 parts from 50 parts crude).

Visualized Synthesis Workflows
The following diagrams illustrate the logical flow of the synthesis pathways described above.

2-Aminoanthraquinone Acetylation
(Acetic Anhydride, Acetic Acid) 2-Acetylaminoanthraquinone Condensation

(Cu/FeCl3 catalyst, DMF) Bianthraquinone Intermediate Copper Removal
(HCl, NaClO3) Purified Intermediate Hydrolysis & Ring Closure

(Conc. H2SO4) Crude Flavanthrone Purification
(Acid Pasting)

Indanthrene Yellow G
(Flavanthrone)

Click to download full resolution via product page

Caption: Synthesis of Flavanthrone from 2-Aminoanthraquinone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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